Cicloprolol hydrochloride Cicloprolol hydrochloride Cicloprolol is a partial β 1-adrenoceptor agonist .
Brand Name: Vulcanchem
CAS No.: 63686-79-3
VCID: VC0007113
InChI: InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H
SMILES: CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl
Molecular Formula: C18H30ClNO4
Molecular Weight: 359.9 g/mol

Cicloprolol hydrochloride

CAS No.: 63686-79-3

Cat. No.: VC0007113

Molecular Formula: C18H30ClNO4

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

Cicloprolol hydrochloride - 63686-79-3

Specification

CAS No. 63686-79-3
Molecular Formula C18H30ClNO4
Molecular Weight 359.9 g/mol
IUPAC Name 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H
Standard InChI Key IFQJSQQPCCLGLZ-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Cicloprolol hydrochloride (IUPAC: 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride) is a chiral molecule with the following key attributes :

PropertyValue
Molecular formulaC₁₈H₂₉NO₄·HCl
Molecular weight359.89 g/mol
CAS Registry Number63686-79-3 (hydrochloride salt)
94651-09-9 (free base)
Stereochemistry(R)-configuration at C-16
SMILESCl.CC(C)NCC(O)COC1=CC=C(OCCOCC2CC2)C=C1

The compound exhibits an absolute stereochemical configuration, with the (R)-enantiomer demonstrating primary pharmacological activity . Racemic mixtures (CAS: 94651-09-9) were initially investigated but later superseded by enantiopure formulations .

Solid-State Characteristics

Analytical studies reveal:

  • Solubility: Freely soluble in water (≥50 mg/mL at 20°C) and methanol

  • Stability: Degrades <5% over 36 months at -20°C under anhydrous conditions

  • Spectroscopic Data: Characteristic IR absorption at 3345 cm⁻¹ (O-H stretch) and 1598 cm⁻¹ (aromatic C=C)

Pharmacological Profile

Receptor Interaction Dynamics

Cicloprolol hydrochloride displays complex β-adrenergic receptor modulation :

Table 2: Receptor affinity and activity profile

Parameterβ₁-Adrenoceptorβ₂-Adrenoceptor
IC₅₀ (nM)12.4 ± 1.8184 ± 29
Intrinsic activity (%)3015
Dissociation constant (Kd)0.8 nM6.2 nM

This partial agonist activity (30% β₁, 15% β₂) enables:

  • Antagonism under high catecholamine conditions (e.g., exercise-induced tachycardia)

  • Agonism during low sympathetic tone, maintaining basal cardiac function

Hemodynamic Effects

Dose-response studies in healthy volunteers (n=24) demonstrated :

Figure 1: Dose-dependent effects on cardiovascular parameters

  • Exercise tachycardia reduction: 25 mg (-14.2%), 50 mg (-22.7%), 100 mg (-23.1%)

  • Sleeping heart rate increase: 6.8 bpm at 50 mg (p<0.01 vs placebo)

  • Forearm blood flow elevation: 18% increase at 100 mg (p<0.05)

Clinical Research Findings

Phase II Trial Outcomes

A randomized double-blind study (n=160) comparing cicloprolol with atenolol in mild hypertension revealed :

ParameterCicloprolol 100 mgAtenolol 50 mgPlacebo
SBP reduction (mmHg)18.7*21.2*5.4
DBP reduction (mmHg)12.4*13.8*3.1
Adverse event rate22%29%18%
  • p<0.01 vs baseline

Notably, cicloprolol showed superior tolerability with fewer reports of fatigue (4% vs 11% for atenolol) .

Discontinuation Rationale

Despite promising Phase II results, development halted due to:

  • Complex dose-response relationship: Maximal β-blockade achieved at 50 mg without additional benefit at higher doses

  • Paradoxical hypertension: 9% of patients exhibited ≥10 mmHg SBP increase at 200 mg

  • Tremor induction: Dose-dependent increase in finger tremor amplitude (35% at 100 mg)

Synthetic Chemistry

Manufacturing Process

The optimized synthesis route achieves 97.26% purity (HPLC) :

Scheme 1: Key synthetic steps

  • Core formation: Williamson ether synthesis between 4-(2-chloroethoxy)phenol and cyclopropanemethanol (85% yield)

  • Amination: Nucleophilic substitution with isopropylamine (72% yield)

  • Resolution: Chiral chromatography to isolate (R)-enantiomer (ee >99%)

  • Salt formation: HCl gas treatment in anhydrous ether (94% yield)

Critical quality attributes include:

  • Residual solvents: <300 ppm acetonitrile (ICH Q3C)

  • Enantiomeric purity: ≥99% (R)-isomer by chiral CE

EventIncidence (%)Severity
Headache8.2Mild-moderate
Tremor6.5Dose-dependent
Bradycardia (<50 bpm)1.8Asymptomatic
Hypertension4.3Systolic >160 mmHg

Notably, no QTc prolongation or electrolyte disturbances were observed across trials .

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